molecular formula C9H10FN3O3 B15216593 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine CAS No. 405238-91-7

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine

Cat. No.: B15216593
CAS No.: 405238-91-7
M. Wt: 227.19 g/mol
InChI Key: KXCHLAARWGPSAG-XNCJUZBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine (hereafter referred to as 2F-ddC) is a fluorinated nucleoside analog with a unique structural configuration. Its alpha-D-glycero-pent-2-enofuranosyl sugar moiety distinguishes it from beta-L or beta-D configured analogs, which are more commonly studied (e.g., L-2'-Fd4C in ).

Properties

CAS No.

405238-91-7

Molecular Formula

C9H10FN3O3

Molecular Weight

227.19 g/mol

IUPAC Name

4-amino-1-[(2S,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H10FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-3,5,8,14H,4H2,(H2,11,12,15)/t5-,8-/m0/s1

InChI Key

KXCHLAARWGPSAG-XNCJUZBTSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@H](O2)CO)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Fluorination: Introduction of the fluorine atom into the sugar moiety.

    Deoxygenation: Removal of oxygen atoms from specific positions on the sugar ring.

    Glycosylation: Attachment of the modified sugar to the cytosine base.

Reaction conditions for these steps may involve the use of strong acids or bases, specific catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine involves its incorporation into viral DNA or RNA, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases and other enzymes critical for the replication process, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Table 1: Structural and Mechanistic Comparison

Compound Structural Features Primary Target(s) Key Findings Toxicity/Issues References (Evidence ID)
2F-ddC 2',3'-dideoxy, 2-fluoro, alpha-D configuration DNA polymerase α/β, mitochondrial DNA Limited direct data; inferred chain termination due to dideoxy/fluoro motifs Potential mitochondrial toxicity*
4''-Thio-FAC 4'-thio, 2-fluoro, beta-D-arabinofuranosyl DNA polymerase α Mixed-type inhibition of DNA pol α; synergistic with gemcitabine Not reported
Gemcitabine 2',2'-difluoro, deoxycytidine analog Ribonucleotide reductase, DNA pol α Diphosphate inhibits RR; triphosphate weakly inhibits DNA pol α Myelosuppression, hepatotoxicity
ddC (Zalcitabine) 2',3'-dideoxycytidine HIV reverse transcriptase, DNA pol γ Delayed cytotoxicity, mitochondrial DNA depletion Axonal neuropathy, mitochondrial toxicity
L-2'-Fd4C 2-fluoro, beta-L configuration HBV/HIV reverse transcriptase High anti-HBV activity (EC50 = 0.02 μM); long intracellular half-life Limited toxicity in preclinical models
FIAU 2'-fluoro-2'-deoxy-arabinofuranosyl uracil Mitochondrial DNA pol γ Incorporation into DNA; fatal hepatotoxicity in clinical trials Severe mitochondrial toxicity

*Inferred from structural similarities to ddC and FIAU, which cause mitochondrial DNA depletion .

Enzymatic Inhibition Profiles

  • DNA Polymerase Selectivity :

    • 2F-ddC : Likely inhibits DNA polymerase α/β due to dideoxy modifications, similar to ddC .
    • 4''-Thio-FAC : Exhibits potent inhibition of DNA pol α (IC50 = 0.5 μM) and moderate inhibition of pol β (IC50 = 5 μM), with minimal effect on pol γ .
    • Gemcitabine : Primarily targets ribonucleotide reductase (RR) via its diphosphate metabolite, reducing dNTP pools. Its triphosphate form shows weak DNA pol inhibition .
  • Mitochondrial Toxicity: Compounds like ddC and FIAU cause mitochondrial DNA depletion by inhibiting pol γ, leading to delayed cytotoxicity and neuropathy .

Antiviral and Antitumor Efficacy

  • Antiviral Activity: L-2'-Fd4C (beta-L analog) shows 50-fold higher anti-HBV activity than lamivudine in vitro (EC50 = 0.02 μM vs. 1.0 μM) . 2F-ddC’s alpha-D configuration may reduce efficacy against HIV compared to beta-L analogs but could retain activity against other viruses.
  • Antitumor Activity: 4''-Thio-FAC synergizes with gemcitabine by targeting DNA pol α and RR simultaneously . Gemcitabine remains a cornerstone in pancreatic and breast cancer treatment due to its RR inhibition .

Key Research Findings and Gaps

Mitochondrial Toxicity : Structural analogs like ddC and FIAU highlight the risk of mitochondrial DNA damage, but 2F-ddC’s configuration may alter this profile .

Synergistic Combinations : 4''-Thio-FAC and gemcitabine demonstrate synergistic effects, suggesting similar strategies could enhance 2F-ddC’s utility .

Biological Activity

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine is a nucleoside analogue that has garnered attention for its potential antiviral properties. It belongs to a class of compounds known as 2′-fluoronucleosides, which have shown efficacy against various viral infections, particularly those caused by herpes simplex virus (HSV) and hepatitis viruses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C10H12FN3O3C_{10}H_{12}FN_3O_3, and it features a unique structure that enhances its stability and bioactivity compared to natural nucleosides.

The biological activity of this compound primarily stems from its ability to interfere with viral replication processes. It acts as a substrate for viral polymerases, leading to the incorporation of the analogue into viral DNA or RNA, thereby inhibiting further replication. The presence of a fluorine atom at the 2′ position is crucial for enhancing the compound's antiviral activity by increasing resistance to enzymatic degradation.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral activity against HSV types 1 and 2. In vitro studies have demonstrated that this compound can significantly reduce viral yield and plaque formation in infected cell cultures. For instance, a comparative study showed that its efficacy was superior to conventional antiviral agents like acyclovir and vidarabine in certain assays .

Case Studies

  • Herpes Simplex Virus : A study involving mice inoculated with HSV type 2 demonstrated that treatment with this compound resulted in a marked decrease in viral load compared to untreated controls. The relative potency against HSV was assessed using plaque reduction assays, revealing that the compound's effectiveness was comparable to established antiviral therapies .
  • Hepatitis Viruses : In clinical settings, derivatives of 2′-fluoronucleosides have been evaluated for their potential in treating hepatitis B and C infections. Although specific data on this compound's direct application in hepatitis treatment is limited, related compounds have shown promise .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Safety studies indicate that while some side effects are associated with nucleoside analogues—such as gastrointestinal disturbances—these are generally mild and manageable. Long-term safety data remain an area for further investigation.

Comparative Efficacy Table

Compound NameViral TargetRelative PotencyNotes
This compoundHSV Type 1 & 2HighEffective in reducing viral load significantly
AcyclovirHSV Type 1 & 2ModerateStandard treatment with known resistance issues
VidarabineHSV Type 1 & 2ModerateOlder antiviral; less commonly used now
FIAU (Fluoroarabinosyluracil)HSV Type 1 & 2HighSimilar mechanism; effective against resistant strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.